molecular formula C13H17NO2 B13593605 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

Cat. No.: B13593605
M. Wt: 219.28 g/mol
InChI Key: PYPAGNLVLUPZIG-UHFFFAOYSA-N
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Description

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.

    Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure. This step is usually carried out under hydrogen gas in the presence of a palladium or platinum catalyst.

    Coupling: The final step involves coupling the tetrahydronaphthalene derivative with a propanoic acid moiety, typically using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce any ketone groups present.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can produce a variety of amino acid derivatives.

Scientific Research Applications

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: This compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(naphthalen-1-yl)propanoic acid: This compound lacks the tetrahydronaphthalene structure and has different chemical properties.

    2-Amino-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoic acid: A similar compound with a different position of the amino group on the naphthalene ring.

Uniqueness

2-Amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is unique due to its specific structural features, such as the tetrahydronaphthalene ring and the position of the amino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-amino-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H17NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8,14H2,(H,15,16)

InChI Key

PYPAGNLVLUPZIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CC(C(=O)O)N

Origin of Product

United States

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